![molecular formula C42H42N2O10 B12312842 rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans: is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans typically involves the protection of the amino group with the Fmoc group. This can be achieved using reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc protecting group.
Substitution: The compound can participate in substitution reactions, especially during the deprotection step in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Bases like piperidine are commonly used for deprotection.
Major Products: The major products formed from these reactions include the deprotected amino acid and various oxidized or reduced derivatives .
科学的研究の応用
Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions .
Biology and Medicine: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme functions, and receptor binding. In medicine, these peptides can be used in drug development and as therapeutic agents .
Industry: In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic reagents and biochemical research tools .
作用機序
The compound exerts its effects primarily through the protection of the amino group in amino acids. The Fmoc group prevents unwanted reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed. The deprotection step, usually involving piperidine, removes the Fmoc group, allowing the amino group to participate in subsequent reactions .
類似化合物との比較
- rac-(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid, cis
- rac-(2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- rac-(2R,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(methoxycarbonyl)piperidine-2-carboxylic acid
Uniqueness: The uniqueness of rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans lies in its specific stereochemistry and the presence of the morpholine ring, which can influence its reactivity and the properties of the peptides synthesized using it .
特性
分子式 |
C42H42N2O10 |
|---|---|
分子量 |
734.8 g/mol |
IUPAC名 |
(2S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid;(2R,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/2C21H21NO5/c2*1-13-10-22(11-19(27-13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2*2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t2*13-,19+/m10/s1 |
InChIキー |
ZVPDPGQBLIPYTH-CWHOVBEGSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)
![Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12312778.png)
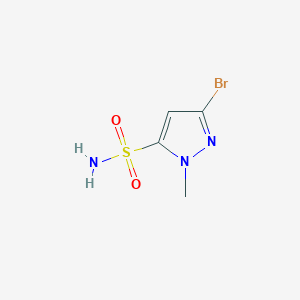
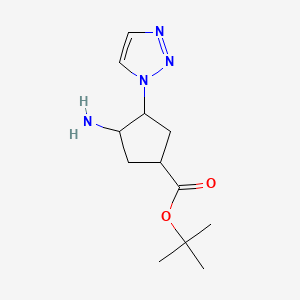

![{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B12312806.png)
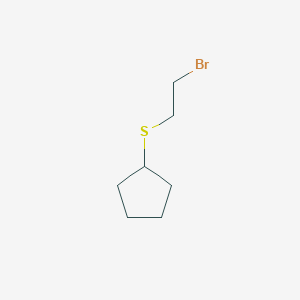
![N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)
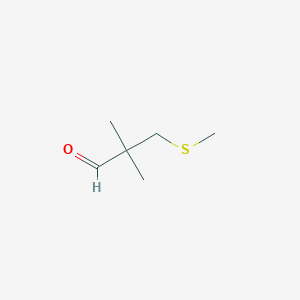
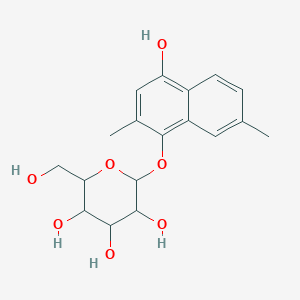
![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)


